Iminodiacetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2802-06-4 |

|---|---|

Molecular Formula |

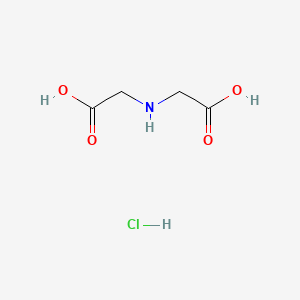

C4H8ClNO4 |

Molecular Weight |

169.56 g/mol |

IUPAC Name |

2-(carboxymethylamino)acetic acid;hydrochloride |

InChI |

InChI=1S/C4H7NO4.ClH/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);1H |

InChI Key |

KKHJQZVEUKJURX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NCC(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of iminodiacetic acid hydrochloride. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Physicochemical Properties

This compound is the hydrochloride salt of iminodiacetic acid, a dicarboxylic acid and a secondary amine. The presence of the hydrochloride makes it more amenable for certain applications where adjusting the pH is critical.

Table 1: Physicochemical Properties of Iminodiacetic Acid and its Hydrochloride Salt

| Property | Iminodiacetic Acid | This compound |

| Molecular Formula | C₄H₇NO₄ | C₄H₈ClNO₄[1] |

| Molecular Weight | 133.10 g/mol [1] | 169.56 g/mol [1] |

| Appearance | White to off-white crystalline powder | Crystalline solid |

| Melting Point | 247.5 °C (decomposes)[2] | 238-239 °C (decomposes)[1] |

| pKa (at 25 °C) | pKa1 = 2.98, pKa2 = 9.89[1][2] | Not explicitly found, but will be lower than the parent acid due to the protonated amine. |

| Solubility in Water | 2.43 g/100 mL at 5 °C[1][2][3] | Freely soluble in water. Concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH.[1] |

| Solubility in Organic Solvents | Practically insoluble in acetone, methanol (B129727), ether, benzene, carbon tetrachloride, and heptane.[1][2][3] | Data not readily available, but expected to have low solubility in non-polar organic solvents. |

Table 2: Solubility of Iminodiacetic Acid in Water at Various Temperatures [4]

| Temperature (°C) | Solubility ( g/100 mL) |

| 5 | 2.43 |

| 20 | 2.9 |

| 40 | 6.3 |

| 60 | 12.8 |

| 80 | 23.0 |

| 100 | 32.5 |

Chemical Reactivity

The primary chemical property of iminodiacetic acid and its hydrochloride is its ability to act as a chelating agent. The iminodiacetate (B1231623) dianion is a tridentate ligand, binding metal ions through the nitrogen atom and the two carboxylate groups to form stable five-membered chelate rings.[5][6]

In the hydrochloride salt, the secondary amine is protonated. To engage in chelation, the acidic proton must be removed, which is typically achieved by adjusting the pH of the solution to a basic or neutral range.

Common Reactions:

-

Acid-Base Reactions: this compound, being an acidic salt, will react with bases to deprotonate the carboxylic acid and amine groups, forming the iminodiacetate dianion which is the active chelating form. Concentrated aqueous solutions of the hydrochloride salt will yield the free iminodiacetic acid when the pH is adjusted to 2 with a base like NaOH.[1]

-

Chelation of Metal Ions: The iminodiacetate ligand forms stable complexes with a wide range of divalent and trivalent metal ions, including but not limited to Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Fe³⁺, and Cd²⁺.[5] This property is the basis for its widespread use in applications such as immobilized metal affinity chromatography (IMAC).

Experimental Protocols

A common method for the synthesis of iminodiacetic acid involves the reaction of monochloroacetic acid with glycine (B1666218) in the presence of a base, followed by acidification with hydrochloric acid to yield the hydrochloride salt.

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve monochloroacetic acid in water.

-

Addition of Base and Glycine: Slowly add a slurry of calcium hydroxide (B78521) to the monochloroacetic acid solution. Subsequently, add an aqueous solution of glycine. The reaction mixture is typically heated and stirred for several hours to ensure complete reaction.

-

Acidification: After the initial reaction, the mixture is acidified with concentrated hydrochloric acid. This step protonates the iminodiacetate and facilitates the precipitation of the hydrochloride salt.

-

Isolation and Purification: The reaction mixture is cooled to induce crystallization of this compound. The solid product is then collected by filtration, washed with a suitable solvent like methanol to remove impurities, and dried under vacuum.[7]

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry crystalline sample is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. For a pure substance, this range is typically narrow. It is important to note that this compound decomposes at its melting point.

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizations

Caption: Synthesis pathway of this compound.

Caption: Chelation of a metal ion by the iminodiacetate dianion.

Caption: Workflow for protein purification using IMAC.

References

- 1. Iminodiacetic Acid [drugfuture.com]

- 2. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Iminodiacetic acid | 142-73-4 [smolecule.com]

- 4. Thermo Scientific Chemicals Iminodiacetic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Iminodiacetic Acid | High-Purity Reagent | RUO [benchchem.com]

- 6. Iminodiacetic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Iminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2802-06-4

This technical guide provides a comprehensive overview of iminodiacetic acid hydrochloride, a compound of significant interest in various scientific and pharmaceutical domains. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its primary applications, particularly its role as a chelating agent and in diagnostic imaging.

Compound Identification and Properties

This compound, systematically known as N-(carboxymethyl)glycine hydrochloride, is the hydrochloride salt of iminodiacetic acid. It is a white crystalline solid.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 2802-06-4 | [1][2][3] |

| Molecular Formula | C₄H₈ClNO₄ | [1][2][3] |

| Molecular Weight | 169.56 g/mol | [1][2] |

| IUPAC Name | 2-(carboxymethylamino)acetic acid;hydrochloride | [2] |

| Synonyms | N-(Carboxymethyl)glycine hydrochloride, Diglycine hydrochloride | [2] |

| Appearance | Crystals | [4] |

| Melting Point | 238-239 °C (decomposes) | [4] |

| Solubility | Concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH. | [4] |

Synthesis of this compound

Several methods for the synthesis of iminodiacetic acid and its subsequent conversion to the hydrochloride salt have been reported. Below are detailed protocols for two common approaches.

Experimental Protocol: Synthesis from Monochloroacetic Acid and Glycine (B1666218)

This method involves the reaction of monochloroacetic acid with glycine in the presence of a base, followed by acidification to yield the hydrochloride salt.

Materials:

-

Monochloroacetic acid

-

Glycine

-

Calcium hydroxide (B78521)

-

Concentrated hydrochloric acid

Procedure:

-

To a solution of 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water, add 7.4 g (0.1 mol) of calcium hydroxide.

-

In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75 °C.

-

With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution. Maintain the pH of the reaction mixture between 9 and 11 and the temperature at 65-70 °C.

-

After the addition is complete, continue to stir the reaction mass at the same temperature.

-

Acidify the reaction mixture with 33 cm³ (0.4 mol) of concentrated hydrochloric acid at a temperature of 85-90 °C until a pH of 1.8-2.0 is reached.

-

Cool the solution to 5-10 °C to precipitate the product.

-

Isolate the target product by filtration.

-

The filtered product can be washed with methanol.

Experimental Protocol: Synthesis from Iminodiacetonitrile (B147120)

This protocol details the hydrolysis of iminodiacetonitrile to iminodiacetic acid, which is then converted to the hydrochloride salt.

Materials:

-

Iminodiacetonitrile

-

Calcium hydroxide

-

37% Hydrochloric acid

-

Methanol

-

Water

Procedure:

-

Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.

-

Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.

-

Allow the hydrolysis reaction to proceed at 25°C for 5 hours.

-

After the reaction is complete, neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.

-

Concentrate the reaction solution under vacuum until its weight is reduced to 100 g.

-

Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.

-

Filter the precipitated crystals, wash with 20 ml of methanol, and dry in a vacuum dryer at 60°C for 24 hours to obtain the product.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of iminodiacetic acid involves pre-column derivatization followed by HPLC.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

Materials and Reagents:

-

Iminodiacetic acid standard solutions (e.g., 2, 4, 6, 8, 10 mg/mL)

-

2,4-Dinitrofluorobenzene (DNFB) solution

-

1mol/L Sodium bicarbonate (NaHCO₃) solution

-

0.2mol/L Phosphate (B84403) buffer (pH 7.0)

-

Methanol (HPLC grade)

-

0.05mol/L Acetic acid-sodium acetate (B1210297) solution

-

Water (distilled or deionized)

Procedure:

-

Derivatization:

-

To 0.1 mL of the standard or sample solution, add 1.0 mL of 1 mol/L NaHCO₃ solution, 0.4 mL of 6% (v/v) 2,4-dinitrofluorobenzene in acetonitrile, and 1.0 mL of distilled water.

-

React the mixture at 60°C in the dark for 30 minutes.

-

After cooling, add 7.5 mL of 0.2 mol/L phosphate buffer (pH 7.0).

-

Filter the solution through a syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 column

-

Mobile Phase: Methanol : 0.05 mol/L acetic acid-sodium acetate solution (55:45 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength for the DNFB derivative.

-

Table 2: Spectral Data for Iminodiacetic Acid

| Technique | Key Data Points |

| FT-IR (KBr Pellet) | Characteristic peaks for O-H (carboxylic acid), N-H (secondary amine), C=O (carbonyl), and C-N stretching. |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern. |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons adjacent to the nitrogen and carboxyl groups. |

Applications in Research and Drug Development

Iminodiacetic acid and its derivatives have several important applications, primarily stemming from their ability to chelate metal ions.

Chelating Agent

Iminodiacetic acid is a tridentate ligand, meaning it can form three bonds to a central metal ion through its nitrogen atom and the two carboxylate groups. This property makes it an effective chelating agent for various divalent and trivalent metal ions. This is utilized in areas such as heavy metal removal and as a component of ion-exchange resins.

Caption: Chelation of a divalent metal ion (M²⁺) by iminodiacetate.

Radiopharmaceuticals and Diagnostic Imaging

Derivatives of iminodiacetic acid are crucial in nuclear medicine. Technetium-99m (⁹⁹ᵐTc) labeled iminodiacetic acid derivatives, such as those used in hepatobiliary iminodiacetic acid (HIDA) scans, are employed as radiotracers to evaluate the function of the liver, gallbladder, and bile ducts.

HIDA Scan Workflow:

-

A ⁹⁹ᵐTc-labeled iminodiacetic acid derivative is injected intravenously into the patient.

-

The radiotracer is taken up by hepatocytes and excreted into the bile.

-

A gamma camera tracks the flow of the radiotracer from the liver, into the gallbladder, and then into the small intestine.

-

This allows for the diagnosis of conditions such as cholecystitis, bile duct obstruction, and bile leaks.[2]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Physicochemical Properties of Iminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of iminodiacetic acid hydrochloride. The data is presented to support research and development activities where this compound is of interest.

Core Physicochemical Data

This compound is the hydrochloride salt of iminodiacetic acid. Its fundamental properties are summarized below for easy reference and comparison.

| Property | This compound | Iminodiacetic Acid (Parent Compound) |

| Molecular Weight | 169.56 g/mol [1][2] | 133.10 g/mol [1][3] |

| Molecular Formula | C4H8ClNO4[2][4][5] | C4H7NO4[1][3] |

| CAS Registry Number | 2802-06-4[4] | 142-73-4[1] |

| Synonyms | N-(Carboxymethyl)glycine hydrochloride[2] | N-(Carboxymethyl)glycine, Diglycine, IDA[1] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, are beyond the scope of this document. The provided molecular weights are based on established and verified chemical data.

Logical Relationships and Structures

The relationship between iminodiacetic acid and its hydrochloride salt is a simple acid-base reaction. The addition of hydrogen chloride (HCl) to iminodiacetic acid results in the formation of the hydrochloride salt.

Caption: Formation of this compound.

References

- 1. Iminodiacetic Acid [drugfuture.com]

- 2. Glycine, N-(carboxymethyl)-, hydrochloride (1:1) | C4H8ClNO4 | CID 520358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound - Wikidata [wikidata.org]

Iminodiacetic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Iminodiacetic Acid Hydrochloride

Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a significant compound in industrial chemistry.[1] It serves as a crucial intermediate in the manufacturing of the widely used herbicide glyphosate (B1671968) and the indicator xylenol orange.[1] Furthermore, its strong chelating properties make it valuable for creating ion-exchange resins like Chelex 100.[1] This guide provides a detailed overview of the primary synthesis pathways for iminodiacetic acid, focusing on the preparation of its hydrochloride salt, for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways

The industrial and laboratory synthesis of iminodiacetic acid is primarily achieved through three main routes:

-

Alkylation of Glycine (B1666218) with Monochloroacetic Acid : This is considered the most economical route for large-scale production.[2][3] The process involves the initial formation of glycine from ammonia (B1221849) and chloroacetic acid, which is then alkylated by a second molecule of chloroacetic acid.[2][3]

-

Catalytic Dehydrogenation of Diethanolamine (B148213) : This method offers a cleaner reaction pathway and can produce high yields of iminodiacetic acid.[1][3][4] It typically involves reacting diethanolamine in the presence of a catalyst and a strong base.[5][6]

-

Hydrolysis of Iminodiacetonitrile : This pathway provides a high-yield, high-purity route to iminodiacetic acid through the hydrolysis of the dinitrile precursor.[3][7]

The final step in producing the hydrochloride salt involves acidification of the reaction mixture with hydrochloric acid, which protonates the amine and facilitates precipitation.[3]

Pathway 1: From Monochloroacetic Acid and Glycine

This method leverages the reaction between glycine and monochloroacetic acid in a basic medium. Glycine itself is often produced in situ from ammonia and monochloroacetic acid, making this a concurrent consecutive reaction.[2] An improvement on this industrial process involves reacting the separately formed glycine with monochloroacetic acid to increase the overall yield.[2]

Experimental Protocol

The following protocol is adapted from a laboratory-scale synthesis:[3]

-

Preparation : In a reaction vessel, dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 25 cm³ of water and neutralize the solution with 14.8 g (0.2 mol) of calcium hydroxide.

-

Glycine Solution : In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.

-

Reaction : With vigorous stirring, add the hot glycine solution in portions to the monochloroacetic acid solution. Maintain the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.

-

Stirring : After the addition is complete, continue to stir the reaction mass at 65-70°C for a designated period to ensure the reaction goes to completion.

-

Acidification and Precipitation : Acidify the reaction mixture with 33 cm³ (0.4 mol) of concentrated hydrochloric acid at 85-90°C until the pH reaches 1.8-2.0. This step forms the this compound.

-

Isolation : Cool the solution to 5-10°C to precipitate the product.

-

Purification : Isolate the this compound crystals by filtration, wash with methanol, and dry.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Monochloroacetic Acid, Glycine, Calcium Hydroxide, Hydrochloric Acid | [3] |

| Reaction Temperature | 65-70°C | [3] |

| Reaction pH | 9-11 | [3] |

| Final pH (for HCl salt) | 1.8-2.0 | [3] |

| Industrial Yield | Improved from 67% to 91% by converting intermediate glycine | [2] |

Reaction Pathway Diagram

References

- 1. Iminodiacetic acid - Wikipedia [en.wikipedia.org]

- 2. real.mtak.hu [real.mtak.hu]

- 3. benchchem.com [benchchem.com]

- 4. IMINODIACETIC ACID FOR SYNTHESIS [canadachemical.com]

- 5. Iminodiacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]

- 7. CN103265443A - Industrial production method of high-purity iminodiacetic acid - Google Patents [patents.google.com]

Iminodiacetic Acid Hydrochloride: A Comprehensive Safety Guide for Researchers

Introduction

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for iminodiacetic acid. It is important to note that the hydrochloride salt will have a different molecular weight and may exhibit variations in some physical properties. The toxicological data should be considered relevant, with the hydrochloride form potentially exhibiting enhanced irritant or corrosive properties due to its acidic nature.

Table 1: Physical and Chemical Properties of Iminodiacetic Acid (CAS: 142-73-4)

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₄ | [1] |

| Molecular Weight | 133.10 g/mol | [2] |

| Appearance | Slightly beige crystalline powder | [3][4] |

| Melting Point | 247.5 °C (decomposes) | [5] |

| Boiling Point | 370.56 °C (estimated) | [5] |

| Solubility in Water | 24.3 g/L | [3] |

| pKa | 1.90 | [3] |

| Vapor Pressure | 2 x 10⁻⁶ mm Hg at 25 °C | [3] |

Table 2: Toxicological Data for Iminodiacetic Acid

| Endpoint | Value | Species | Route | Source |

| LD50 | > 2000 mg/kg | Rat | Oral | [6] |

| LD50 | 250 mg/kg | Mouse | Intraperitoneal | [7] |

Hazard Identification and GHS Classification

Iminodiacetic acid is classified as a hazardous substance. The hydrochloride salt is expected to carry similar classifications, with a potential for increased severity in some categories due to the presence of the hydrochloride moiety.

Globally Harmonized System (GHS) Classification for Iminodiacetic Acid

Hazard Statements:

The following diagram illustrates the GHS hazard classification for iminodiacetic acid.

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed are not typically provided in standard Safety Data Sheets. The LD50 values are generally determined using standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines. For instance, the acute oral toxicity (LD50) is often determined according to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). These protocols involve the administration of the substance to fasted animals, followed by observation for a set period (typically 14 days) to monitor for signs of toxicity and mortality.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with iminodiacetic acid and its hydrochloride salt.

Handling:

Storage:

The following workflow illustrates the recommended procedure for handling iminodiacetic acid hydrochloride.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure. For the hydrochloride salt, which may be corrosive, stringent PPE is recommended.

-

Eye/Face Protection: Chemical safety goggles or a face shield.[1]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH-approved particulate respirator.[1]

The following diagram outlines the necessary PPE for handling this compound.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical. The acidic nature of the hydrochloride salt necessitates thorough rinsing with water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[4]

The following flowchart details the first aid procedures for exposure to this compound.

Stability and Reactivity

Iminodiacetic acid is stable under normal conditions.[1][3] The hydrochloride salt is also expected to be stable.

-

Conditions to Avoid: Dust generation, excess heat.[4]

-

Incompatible Materials: Strong oxidizing agents.[1][3][4] Hydrochloric acid and its salts can be corrosive to metals.[11][12]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[3][8]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[13]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date safety information from the supplier.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iminodiacetic acid(142-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. iminodiacetic acid, 142-73-4 [thegoodscentscompany.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. ercoworldwide.com [ercoworldwide.com]

- 12. ehs.com [ehs.com]

- 13. chemscene.com [chemscene.com]

Iminodiacetic Acid Hydrochloride: A Technical Guide to Its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of iminodiacetic acid and its hydrochloride salt. Due to a scarcity of publicly available quantitative solubility data for iminodiacetic acid hydrochloride, this document focuses on the solubility of the parent compound, iminodiacetic acid, and provides detailed experimental protocols for determining the solubility of hydrochloride salts, which can be applied to this compound.

Quantitative Solubility Data

Table 1: Solubility of Iminodiacetic Acid

| Solvent | Solubility | Temperature (°C) |

| Water | 2.43 g/100 mL | 5 |

| Water | 42 g/L | 20 |

| Acetone | Practically Insoluble | Not Specified |

| Methanol | Practically Insoluble | Not Specified |

| Ether | Practically Insoluble | Not Specified |

| Benzene | Practically Insoluble | Not Specified |

| Carbon Tetrachloride | Practically Insoluble | Not Specified |

| Heptane | Practically Insoluble | Not Specified |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) | Not Specified |

Table 2: Physical and Chemical Properties of Iminodiacetic Acid and its Hydrochloride Salt

| Property | Iminodiacetic Acid | This compound |

| Molecular Formula | C4H7NO4 | C4H7NO4.HCl |

| Molecular Weight | 133.10 g/mol | 169.56 g/mol |

| Appearance | White crystalline solid | Crystals |

| Melting Point | 247.5 °C (decomposes) | 238-239 °C (decomposes)[1] |

| pKa1 | 2.98 | Not Specified |

| pKa2 | 9.89 | Not Specified |

Experimental Protocols

The following are detailed methodologies for determining the solubility of a compound, which are applicable to this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2]

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed flask or vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The flasks are agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 48 hours.[3] The pH of the suspension should be measured at the beginning and end of the experiment.[2]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by allowing the solid to settle, followed by careful withdrawal of the supernatant, or by centrifugation or filtration.

-

Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine solubility as a function of pH.[4][5]

Protocol:

-

Sample Preparation: A known amount of the compound is suspended in water or a suitable buffer.

-

Titration: The suspension is titrated with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the suspension is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: The solubility at different pH values is calculated from the titration curve. The point at which the compound starts to precipitate or dissolve can be identified by changes in the shape of the titration curve. This method allows for the determination of the intrinsic solubility and the pKa values of the compound.[4][5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationship of Factors Affecting Solubility

The solubility of an ionizable compound like this compound is influenced by several factors. The diagram below illustrates these relationships.

Caption: Factors Influencing the Solubility of this compound.

References

An In-depth Technical Guide to the Chelating Properties of Iminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Iminodiacetic acid (IDA), a dicarboxylic acid amine, and its hydrochloride salt are fundamental chelating agents with wide-ranging applications in scientific research and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles governing the chelation properties of iminodiacetic acid hydrochloride, focusing on its interaction with various metal ions. The document details the thermodynamics of complex formation, presents established experimental protocols for characterization, and offers visual representations of key chemical processes and workflows.

Core Principles of Iminodiacetic Acid Chelation

Iminodiacetic acid, with the formula HN(CH₂COOH)₂, functions as a tridentate ligand, meaning it can bind to a central metal ion at three points: the nitrogen atom and the two oxygen atoms of the carboxylate groups. This coordination results in the formation of two stable five-membered chelate rings, a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex. The hydrochloride salt of iminodiacetic acid simply provides the iminodiacetic acid molecule in a protonated, crystalline form, which readily dissolves in aqueous solutions to participate in chelation.

The chelating ability of iminodiacetic acid is critically dependent on the pH of the solution. The protonation state of the amino and carboxyl groups dictates its ability to coordinate with a metal ion. At low pH, the carboxylic acid groups are protonated and thus less available for binding. As the pH increases, these groups deprotonate, making the negatively charged carboxylates effective at coordinating with positively charged metal ions. Optimal chelation for many divalent and trivalent metals typically occurs in the mid-range pH (pH 4-9).[1]

Quantitative Data on Chelation Stability

The stability of metal-iminodiacetate complexes is quantified by the stability constant (log K₁), which represents the equilibrium constant for the formation of a 1:1 metal-ligand complex. A higher log K₁ value indicates a more stable complex. The following tables summarize the stability constants and thermodynamic parameters for the formation of iminodiacetate (B1231623) complexes with various metal ions.

Table 1: Stability Constants of Iminodiacetate Complexes with Various Metal Ions

| Metal Ion | Log K₁ |

| Ca²⁺ | 2.59 |

| Mg²⁺ | 2.83 |

| Mn²⁺ | 4.5 |

| Fe²⁺ | 5.8 |

| Co²⁺ | 6.8 |

| Ni²⁺ | 8.2 |

| Cu²⁺ | 10.5 |

| Zn²⁺ | 7.2 |

| Cd²⁺ | 5.3 |

| Pb²⁺ | 6.8 |

| Fe³⁺ | 10.02[2] |

| La³⁺ | 6.4 |

| Nd³⁺ | 6.7 |

| Sm³⁺ | 6.9 |

| Eu³⁺ | 7.0 |

| Gd³⁺ | 7.0 |

| Dy³⁺ | 7.2 |

| Er³⁺ | 7.3 |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Table 2: Thermodynamic Parameters for the Formation of Selected Metal-Iminodiacetate Complexes

| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu²⁺ | -58 | +12 |

| Nd³⁺ | Not Found | +45 |

Key Experimental Protocols for Characterizing Chelation

The determination of stability constants and other thermodynamic parameters of metal-ligand complexes is crucial for understanding their behavior. The following are detailed methodologies for three common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials:

-

This compound

-

Metal salt of interest (e.g., nitrate (B79036) or perchlorate (B79767) salt)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

-

High-purity water (deionized or distilled)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Thermostated titration vessel

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.01 M).

-

Prepare a stock solution of the metal salt of known concentration (e.g., 0.01 M).

-

Prepare a solution of the inert salt at a concentration sufficient to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).

-

-

Titration of the Ligand (in the absence of metal):

-

In the thermostated vessel, place a known volume of the this compound stock solution and the inert salt solution.

-

Add a known amount of standardized strong acid to lower the initial pH.

-

Titrate the solution with the standardized strong base, recording the pH after each addition of titrant. Continue the titration past the equivalence points.

-

-

Titration of the Ligand and Metal:

-

In the thermostated vessel, place known volumes of the this compound stock solution, the metal salt stock solution (typically at a 1:1 or other desired molar ratio to the ligand), and the inert salt solution.

-

Add the same amount of standardized strong acid as in the ligand-only titration.

-

Titrate with the same standardized strong base, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for both titrations.

-

The titration data is then analyzed using specialized software such as HYPERQUAD or by applying the Bjerrum method to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The Bjerrum method involves calculating the average number of ligands bound to the metal ion (n̄) as a function of the free ligand concentration ([L]).

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex has a distinct absorbance spectrum from the free ligand and metal ion. Job's method of continuous variation is a common approach.

Materials:

-

This compound

-

Metal salt of interest

-

Buffer solution to maintain a constant pH

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in the chosen buffer.

-

Preparation of the Job's Plot Series: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1. The total volume of each solution should be the same.

-

Spectrophotometric Measurements:

-

Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

-

Measure the absorbance of each solution in the series at this λ_max.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

-

The stability constant can be calculated from the absorbance data, though this is more complex than determining the stoichiometry.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Materials:

-

This compound

-

Metal salt of interest

-

Buffer solution

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of the metal salt in the buffer to be placed in the sample cell of the calorimeter.

-

Prepare a more concentrated solution of this compound in the same buffer to be loaded into the injection syringe. It is crucial that both solutions are in identical buffer to minimize heat of dilution effects.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment:

-

Load the metal salt solution into the sample cell and the iminodiacetic acid solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Initiate the titration, where small aliquots of the iminodiacetic acid solution are injected into the metal salt solution at regular intervals.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate these peaks to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical principles and experimental procedures discussed.

Conclusion

This compound is a versatile and effective chelating agent whose properties are of significant interest in various scientific disciplines. A thorough understanding of its coordination chemistry, including the quantitative aspects of complex stability and the influence of experimental conditions such as pH, is essential for its effective application. The experimental protocols detailed in this guide provide a solid foundation for researchers to accurately characterize the interactions of iminodiacetic acid with metal ions, thereby enabling its use in the development of new drugs and advanced materials.

References

Iminodiacetic Acid vs. Iminodiacetic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of iminodiacetic acid (IDA) and its hydrochloride salt. It covers their chemical and physical properties, synthesis methodologies, and key applications in research and development, with a focus on data-driven insights and practical experimental protocols.

Core Chemical and Physical Properties

Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂.[1] It is a dicarboxylic acid amine, featuring a secondary amino group.[1] The hydrochloride salt is formed by the reaction of iminodiacetic acid with hydrochloric acid.[2] The key quantitative properties of both compounds are summarized in the table below for easy comparison.

| Property | Iminodiacetic Acid | Iminodiacetic Acid Hydrochloride |

| Molecular Formula | C₄H₇NO₄[3] | C₄H₇NO₄·HCl[3] |

| Molecular Weight | 133.10 g/mol [3] | 169.56 g/mol [3] |

| Appearance | White crystalline powder[4] | Crystals[3] |

| Melting Point | 243 °C (decomposes)[5] | 238-239 °C (decomposes)[3] |

| pKa Values (at 25°C) | pKa1: 2.98, pKa2: 9.89[3] | Not applicable |

| Solubility in Water | 2.43 g/100 mL (at 5 °C)[3] | Soluble; concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH[3] |

| Solubility in Organic Solvents | Practically insoluble in acetone, methanol (B129727), ether, benzene, carbon tetrachloride, heptane[3] | Data not readily available |

| CAS Number | 142-73-4[3] | 2802-06-4[6] |

Synthesis Protocols

The synthesis of iminodiacetic acid can be achieved through several routes, with the choice of method often depending on the desired scale, cost, and available starting materials.[7] The hydrochloride salt is typically prepared from the free acid.

Synthesis of Iminodiacetic Acid

Method 1: From Monochloroacetic Acid and Glycine (B1666218)

This method involves the alkylation of glycine with monochloroacetic acid in the presence of a base to neutralize the formed hydrochloric acid.[8]

Experimental Protocol:

-

Dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water in a reaction vessel.

-

Add 7.4 g (0.1 mol) of calcium hydroxide (B78521) to the solution.

-

In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.

-

With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution, maintaining the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.[7]

-

After the addition is complete, continue stirring the reaction mixture under the same conditions.

-

Acidify the reaction mass with a stoichiometric amount of concentrated hydrochloric acid at 85-90°C to a pH of 1.8-2.0.[8]

-

Cool the solution to 5-10°C to precipitate the iminodiacetic acid.[8]

-

Isolate the product by filtration, wash with methanol, and dry.[7][8]

Method 2: Dehydrogenation of Diethanolamine (B148213)

This industrial method involves the catalytic dehydrogenation of diethanolamine to produce iminodiacetic acid.[1][9]

Experimental Protocol:

-

Charge a high-pressure reactor with 10 g of diethanolamine, 2 g of a suitable catalyst, and 8.5 g of sodium hydroxide dissolved in 80 mL of deionized water.[10]

-

Pressurize the reactor with nitrogen to 1 MPa after purging.[10]

-

Heat the mixture to 160°C while stirring.[10]

-

Monitor the reaction by measuring the volume of hydrogen gas evolved. The reaction is considered complete when the pressure in the reactor remains constant for 20 minutes.[10]

-

After cooling and depressurizing, the product can be analyzed by liquid chromatography.[10]

Method 3: Hydrolysis of Iminodiacetonitrile (B147120)

This route involves the hydrolysis of iminodiacetonitrile, which can be synthesized from hydrocyanic acid, formaldehyde, and ammonia.[7]

Experimental Protocol:

-

Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.

-

Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.

-

Allow the hydrolysis to proceed at 25°C for 5 hours.[7]

-

Neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.[7]

-

Concentrate the reaction solution in vacuo.

-

Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.[7]

-

Filter the precipitated crystals, wash with methanol, and dry to obtain the final product.[7]

Synthesis of this compound

The hydrochloride salt is typically formed by treating iminodiacetic acid with concentrated hydrochloric acid.[2]

Experimental Protocol:

-

Heat the calcium salt of iminodiacetic acid with concentrated hydrochloric acid in a molar ratio of 1:2 to 1:3.

-

Maintain the reaction temperature between 50°C and 100°C to form this compound.[2]

-

The product can be isolated by crystallization.

Core Applications and Mechanisms

The primary utility of iminodiacetic acid stems from its ability to act as a chelating agent. The deprotonated form, iminodiacetate, is a tridentate ligand that forms stable complexes with various metal ions.[1][11] This property is central to its applications in research and drug development. This compound serves as a more water-soluble form of the parent compound, which can be advantageous in certain formulation and reaction conditions.

Iminodiacetic Acid in Chelation and Drug Development

-

Radiopharmaceuticals: Derivatives of iminodiacetic acid are crucial in nuclear medicine, particularly for hepatobiliary scintigraphy (HIDA scans).[11][12] In this application, an IDA derivative is chelated with the radionuclide technetium-99m (⁹⁹ᵐTc).[11] The resulting complex is administered intravenously, taken up by hepatocytes, and then excreted into the biliary system, allowing for diagnostic imaging of the liver and gallbladder.[11][12]

-

Heavy Metal Sequestration: Iminodiacetic acid functionalized onto polymer resins is widely used for the selective removal of heavy metal ions from industrial wastewater.[11] These chelating resins exhibit high selectivity for metals such as copper, nickel, lead, and chromium.[11]

-

Pharmaceutical Intermediate: Iminodiacetic acid is a key intermediate in the industrial synthesis of the herbicide glyphosate.[1] It is also used as a precursor for the synthesis of the indicator xylenol orange.[1]

-

Biotechnology: In protein purification, IDA is used as a ligand in immobilized metal affinity chromatography (IMAC) for the selective isolation of histidine-tagged proteins.[13]

The hydrochloride salt can be used as a starting material in aqueous solutions where a low pH is desired or to improve the dissolution rate of the compound. Concentrated aqueous solutions of the hydrochloride can be neutralized to a pH of 2 with NaOH to yield the free acid.[3]

Visualizations

Chemical Structures

Caption: Chemical structures of Iminodiacetic Acid and its Hydrochloride salt.

Experimental Workflow: Synthesis of Iminodiacetic Acid from Monochloroacetic Acid and Glycine

Caption: Workflow for the synthesis of Iminodiacetic Acid.

Signaling Pathway: Hepatobiliary Scintigraphy (HIDA Scan)

Caption: Biological pathway of ⁹⁹ᵐTc-IDA in a HIDA scan.

References

- 1. Iminodiacetic acid - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Iminodiacetic Acid [drugfuture.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. RU2548573C1 - Method of obtaining iminodiacetic acid - Google Patents [patents.google.com]

- 9. IMINODIACETIC ACID FOR SYNTHESIS – Haldia chemical [haldiachemical.com]

- 10. Iminodiacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iminodiacetic Acid | High-Purity Reagent | RUO [benchchem.com]

Spectroscopic and Mechanistic Insights into Iminodiacetic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of iminodiacetic acid hydrochloride. Due to the limited availability of specific data for the hydrochloride salt, this report primarily presents data for the parent compound, iminodiacetic acid, as a close chemical analogue. The document details available quantitative spectroscopic data, outlines general experimental protocols, and illustrates the compound's key functional mechanism as a chelating agent.

Spectroscopic Data

The following sections summarize the available spectroscopic data for iminodiacetic acid. It is important to note that these data are for the free acid and may differ slightly from that of the hydrochloride salt due to the protonation state of the amine group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of iminodiacetic acid in D₂O typically shows a singlet for the four equivalent methylene (B1212753) (CH₂) protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.2-3.4 | Singlet | -CH₂- |

Note: The chemical shift can vary depending on the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectrum of iminodiacetic acid displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1730-1700 | Strong | C=O stretch (carboxylic acid) |

| ~1640-1550 | Medium | N-H bend (secondary amine) |

| ~1420-1380 | Medium | O-H bend (carboxylic acid) |

| ~1300-1200 | Strong | C-O stretch (carboxylic acid) |

| ~1200-1100 | Medium | C-N stretch |

Mass Spectrometry

Mass spectrometry of iminodiacetic acid typically involves electron ionization (EI), leading to fragmentation. The molecular ion and characteristic fragments are observed.

| m/z | Relative Intensity (%) | Assignment |

| 133 | Variable | [M]⁺ (Molecular Ion) |

| 88 | Variable | [M - COOH]⁺ |

| 74 | Variable | [M - CH₂COOH]⁺ |

| 44 | High | [COOH]⁺ or [CH₂NH₂]⁺ |

UV-Vis Spectroscopy

Iminodiacetic acid and its hydrochloride salt do not exhibit significant absorbance in the visible region of the electromagnetic spectrum. In the UV region, absorbance is generally observed at wavelengths below 220 nm, which is characteristic of the carboxylic acid chromophore. Specific absorption maxima are highly dependent on the solvent and pH of the solution.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹H NMR spectrum for the structural elucidation of this compound.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the spectrum using standard acquisition parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For a Nujol mull, grind the sample with a few drops of Nujol oil to form a paste.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption characteristics of this compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water, methanol). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm). A solvent blank should be used as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mechanism of Action: Chelation

Iminodiacetic acid is a well-known chelating agent, capable of forming stable complexes with various metal ions. The hydrochloride salt readily dissolves in aqueous solutions to provide the iminodiacetate (B1231623) dianion, which is the active chelating species.

The iminodiacetate ion acts as a tridentate ligand, binding to a central metal ion through its two carboxylate oxygen atoms and the nitrogen atom of the amino group. This forms two stable five-membered chelate rings, which enhances the stability of the metal complex.

Caption: Chelation of a metal ion (Mⁿ⁺) by the iminodiacetate (IDA²⁻) dianion.

The formation of these stable chelate complexes is the basis for the use of iminodiacetic acid and its derivatives in various applications, including as sequestering agents, in ion-exchange chromatography, and in medical imaging. The efficiency of chelation is highly dependent on the pH of the solution, as this affects the protonation state of the iminodiacetate ligand.

Iminodiacetic acid hydrochloride crystal structure

An In-depth Technical Guide on the Crystal Structure of Iminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of this compound (C₄H₇NO₄·HCl). The information presented is primarily based on the single-crystal X-ray diffraction study conducted by Å. Oskarsson, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

Iminodiacetic acid (IDA) is a chelating agent with significant applications in various fields, including the synthesis of pharmaceuticals and radiotracers for medical imaging.[1][2] The hydrochloride salt of IDA is a common form used in its synthesis and purification.[3][4][5] Understanding its three-dimensional structure at the atomic level is crucial for predicting its chemical behavior, designing derivatives with specific properties, and optimizing its use in drug development. This guide focuses on the crystallographic data and experimental procedures that have elucidated the solid-state structure of this compound.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[6] The analysis reveals that the compound crystallizes in the orthorhombic space group Pmmn.[6] In the crystalline state, the iminodiacetic acid molecule exists as a positively charged ion, with the acidic protons localized on the carboxyl groups. These positively charged ions are interconnected with chloride ions through a network of hydrogen bonds, forming zigzag layers.[6] The forces holding these layers together in the crystal lattice are of the van der Waals type.[6]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value[6] |

| Molecular Formula | C₄H₇NO₄·HCl |

| Formula Weight | 169.56 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pmmn |

| a (Å) | 12.4101 |

| b (Å) | 5.7349 |

| c (Å) | 5.1280 |

| Z | 2 |

Interatomic Distances and Angles

Selected interatomic distances and angles are presented in the tables below, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å) [6]

| Bond | Length (Å) |

| C(1)-O(1) | 1.314 (2) |

| C(1)-O(2) | 1.199 (2) |

| C(1)-C(2) | 1.507 (2) |

| N-C(2) | 1.484 (2) |

Table 3: Selected Bond Angles (°) [6]

| Angle | Value (°) |

| O(1)-C(1)-O(2) | 125.7 (2) |

| O(1)-C(1)-C(2) | 110.1 (1) |

| O(2)-C(1)-C(2) | 124.2 (2) |

| N-C(2)-C(1) | 111.9 (1) |

Experimental Protocol

The determination of the crystal structure of this compound involved the following key steps:

Crystal Growth

Single crystals of this compound were prepared for X-ray diffraction analysis. While the specific crystallization method for this study is not detailed in the primary reference, a general approach involves dissolving iminodiacetic acid in a concentrated hydrochloric acid solution and allowing for slow evaporation or cooling to induce crystallization.[7]

X-ray Data Collection

Three-dimensional single-crystal X-ray diffraction data were collected on a diffractometer.[6] This technique involves irradiating a single crystal with a focused beam of X-rays and measuring the intensities and positions of the diffracted beams. The resulting diffraction pattern provides information about the arrangement of atoms within the crystal.

Structure Solution and Refinement

The crystal structure was solved using a symbolic addition method.[6] This method is a direct approach to solving the phase problem in X-ray crystallography, which is essential for reconstructing the electron density map of the molecule. The final atomic positions and thermal parameters were refined using least-squares methods.[6] The refinement process resulted in a final R-value of 0.029 and a weighted R-value (Rw) of 0.035.[6]

Visualizations

The following diagrams illustrate the key structural features of this compound.

Caption: A 2D representation of the positively charged iminodiacetic acid ion.

Caption: Schematic of the hydrogen bonding interactions involving the chloride ion.

Caption: Workflow for the determination of the crystal structure.

References

Methodological & Application

Application Notes and Protocols for Iminodiacetic Acid Hydrochloride in Immobilized Metal Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iminodiacetic acid (IDA) hydrochloride in Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the purification of proteins, particularly those with polyhistidine tags (His-tags).

Principle of Iminodiacetic Acid-Based IMAC

Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues on a protein's surface and chelated metal ions.[1][2][3] Iminodiacetic acid (IDA) is a tridentate chelating agent, meaning it uses three coordination sites—a nitrogen atom and two carboxylate oxygens—to bind a divalent metal ion to a chromatography resin.[4][5] This stable complex still leaves coordination sites on the metal ion available to form coordinate bonds with electron donor groups present on the side chains of amino acids such as histidine, cysteine, and tryptophan.[2][3][6]

Histidine is the most commonly exploited amino acid for this purpose due to the strong affinity of its imidazole (B134444) ring for immobilized metal ions.[4] Recombinant proteins are often engineered to have a polyhistidine tag (e.g., 6xHis-tag), which provides a high-affinity binding site for the IMAC resin, enabling significant purification in a single step.[3][4][7] The purification process involves four main stages: resin charging, column equilibration, sample binding and washing, and finally, elution of the purified protein.

Quantitative Data Summary

The performance of IDA-based IMAC resins can be influenced by several factors including the choice of metal ion, the properties of the target protein, and the chromatographic conditions. Below is a summary of typical performance characteristics.

| Parameter | Typical Value/Range | Metal Ion Influence | Notes |

| Binding Capacity | > 40 mg/mL | Cu²+ > Ni²+ > Zn²+ > Co²+ (Binding Strength) | Binding capacity is protein-dependent and can be influenced by flow rate.[8][9] |

| Purity | Up to 95% in a single step | Co²+ and Zn²+ may offer higher selectivity (purity) due to weaker binding, reducing non-specific interactions. | Purity is influenced by the expression level of the target protein and the composition of the wash buffers.[4][7] |

| Recovery | High | Dependent on elution conditions. Harsh elution can affect protein activity. | Proper optimization of elution conditions is crucial for high recovery of active protein. |

| Operating Flow Rate | Up to 600 cm/hr | Not directly influenced by the metal ion. | Modern, mechanically stable resins allow for high flow rates, increasing throughput.[10] |

Experimental Protocols

Materials and Reagents

-

Resin: Iminodiacetic acid-functionalized resin (e.g., IDA-Agarose, IDA-Sepharose).

-

Metal Salt Solution: 0.1 M solution of the desired metal salt (e.g., NiSO₄, NiCl₂, CuSO₄, ZnSO₄, CoCl₂).

-

Binding/Equilibration Buffer: 20 mM sodium phosphate, 500 mM NaCl, 10-20 mM imidazole, pH 7.4-8.0.

-

Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.4-8.0.

-

Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4-8.0.

-

Stripping Buffer: 20 mM sodium phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.4.

-

Regeneration Buffer: 1 M NaOH (for cleaning).

-

Storage Solution: 20% ethanol (B145695).

Protocol 1: Purification of a His-tagged Protein under Native Conditions

This protocol is suitable for soluble proteins where maintaining biological activity is critical.[4]

1. Resin Preparation and Charging: a. Prepare a slurry of the IDA resin in a 1:1 ratio with 20% ethanol or water. b. Pack the desired amount of resin into a chromatography column and allow the storage solution to drain. c. Wash the resin with 5 column volumes (CV) of deionized water. d. Load 0.5-1 CV of 0.1 M metal salt solution (e.g., NiSO₄) onto the column. A color change in the resin (e.g., to light blue for Nickel) should be observed. e. Wash the column with 5 CV of deionized water to remove excess metal ions.

2. Column Equilibration: a. Equilibrate the charged column with 5-10 CV of Binding/Equilibration Buffer. Monitor the pH and conductivity of the flow-through to ensure it matches the buffer.

3. Sample Loading: a. Clarify the cell lysate containing the His-tagged protein by centrifugation (e.g., 10,000 x g for 30 minutes) and filtration (0.45 µm filter). b. Add imidazole to the clarified lysate to a final concentration matching the Binding/Equilibration Buffer (10-20 mM) to reduce non-specific binding.[1] c. Load the prepared sample onto the column at a low to moderate flow rate. The optimal flow rate depends on the binding kinetics of the protein.[6]

4. Washing: a. Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. The imidazole concentration in the wash buffer may need to be optimized to maximize purity without eluting the target protein. b. Continue washing until the absorbance at 280 nm of the flow-through returns to baseline.

5. Elution: a. Elute the bound His-tagged protein using the Elution Buffer. This can be done in a single step or by applying a linear gradient of increasing imidazole concentration.[1][11] b. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

6. Analysis: a. Analyze the collected fractions for purity using SDS-PAGE. b. Pool the fractions containing the purified protein.

Protocol 2: Column Regeneration and Storage

Proper regeneration allows for the reuse of the IMAC resin.[1]

1. Stripping the Metal Ions: a. Wash the column with 5-10 CV of Stripping Buffer (containing EDTA) to remove the metal ions.[2] The resin will typically lose its color. b. Wash the column with 5 CV of deionized water.

2. Cleaning (if necessary): a. To remove precipitated proteins or strongly bound contaminants, wash the column with 1-2 CV of 1 M NaOH and incubate for 1-2 hours.[2] b. Wash thoroughly with deionized water until the pH of the flow-through is neutral.

3. Recharging and Storage: a. The stripped and cleaned resin can be recharged with metal ions as described in Protocol 1, Step 1. b. For long-term storage, equilibrate the resin with 2-3 CV of 20% ethanol and store at 4°C.[6] Do not freeze the resin.[12]

Visualizations

References

- 1. bio-rad.com [bio-rad.com]

- 2. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]

- 3. bioclone.net [bioclone.net]

- 4. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Purification Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. analab.com.tw [analab.com.tw]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. bioprocessintl.com [bioprocessintl.com]

- 9. marvelgent.com [marvelgent.com]

- 10. bio-rad.com [bio-rad.com]

- 11. High-performance analytical applications of immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: The Role of Iminodiacetic Acid in Glyphosate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of iminodiacetic acid (IDA) in the chemical synthesis of glyphosate (B1671968), a widely used herbicide. This document outlines the primary synthetic pathway, details various experimental protocols for the key reaction steps, and presents quantitative data to allow for methodical comparison of different approaches.

Introduction

Iminodiacetic acid is a crucial intermediate in the most common industrial synthesis routes for N-(phosphonomethyl)glycine, the active ingredient in many commercial herbicides, commonly known as glyphosate.[1][2][3][4] The "IDA method" is a two-step process that first involves the phosphonomethylation of iminodiacetic acid to form N-(phosphonomethyl)iminodiacetic acid (PMIDA). Subsequently, PMIDA is subjected to oxidative cleavage to yield the final glyphosate product.[1][5] This pathway is favored for its efficiency and is the basis for several patented industrial production methods.

Synthetic Pathway Overview

The synthesis of glyphosate from iminodiacetic acid can be summarized in two main stages:

-

Phosphonomethylation of Iminodiacetic Acid (IDA) to N-(phosphonomethyl)iminodiacetic acid (PMIDA): This reaction is a variation of the Mannich reaction. Iminodiacetic acid is reacted with formaldehyde (B43269) and a source of phosphorous acid (often generated in situ from the hydrolysis of phosphorus trichloride) to yield PMIDA.[5][6]

-

Oxidation of PMIDA to Glyphosate: The intermediate, PMIDA, is then oxidized to cleave one of the carboxymethyl groups, yielding glyphosate.[1][5] This step can be achieved through various methods, including catalytic oxidation with oxygen or air over a carbon catalyst, or by using chemical oxidants such as hydrogen peroxide in the presence of a catalyst.[7][8][9]

Below is a diagram illustrating the chemical transformation from iminodiacetic acid to glyphosate.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of glyphosate from iminodiacetic acid.

Protocol 1: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) from Iminodiacetic Acid

This protocol is based on the reaction of an alkali metal salt of iminodiacetic acid with phosphorus trichloride (B1173362) and formaldehyde.

Materials:

-

Iminodiacetic acid (IDA)

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphorus trichloride (PCl₃)

-

Formaldehyde solution (37 wt%)

-

Deionized water

Procedure:

-

Preparation of Disodium (B8443419) Iminodiacetate (B1231623) (DSIDA) Solution:

-

In a suitable reaction vessel equipped with a stirrer and reflux condenser, add 203 g (5.08 mol) of NaOH to 554 g of deionized water and stir until dissolved.

-

Carefully add 338 g (2.54 mol) of iminodiacetic acid to the NaOH solution with continuous stirring.

-

Heat the mixture to reflux, which should result in a clear solution of disodium iminodiacetate (DSIDA).[6]

-

-

Phosphonomethylation Reaction:

-

To the refluxing DSIDA solution, add 348 g (2.54 mol) of PCl₃ over a period of one hour.[6] The PCl₃ will hydrolyze to form phosphorous acid and hydrochloric acid in situ.

-

Following the PCl₃ addition, add the formaldehyde solution to the reaction mixture.

-

Maintain the reaction temperature between 105°C and 135°C for a period of 30 minutes to 4 hours.[10]

-

-

Isolation of PMIDA:

-

After the reaction is complete, cool the mixture to approximately 30°C. PMIDA will precipitate as a solid.

-

Separate the solid PMIDA from the reaction medium by filtration or centrifugation.[10]

-

Wash the isolated PMIDA with cold deionized water and dry under vacuum.

-

Protocol 2: Oxidation of PMIDA to Glyphosate using Oxygen and a Carbon Catalyst

This protocol describes the catalytic oxidation of PMIDA using oxygen-rich gas and an activated carbon catalyst.

Materials:

-

N-(phosphonomethyl)iminodiacetic acid (PMIDA)

-

Activated carbon

-

Deionized water

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Reaction Setup:

-

In a high-pressure reaction kettle, combine 300 g of PMIDA, 400 g of pure water, and 50 g of activated carbon catalyst.[8]

-

Stir the mixture to ensure uniform suspension.

-

-

Catalytic Oxidation:

-

Seal the reactor and begin heating the mixture while stirring.

-

Introduce an oxygen-rich gas (e.g., 80% oxygen) into the reactor at a controlled rate.[8]

-

Maintain the reaction temperature between 70°C and 90°C and the pressure between 0.5 and 1.0 MPa.[11]

-

Continue the reaction for 1 to 2 hours, or until monitoring indicates the consumption of PMIDA.[11]

-

-

Product Isolation and Purification:

-

After the reaction, cool the reactor and vent any excess pressure.

-

Filter the reaction mixture to separate the solid components (glyphosate and activated carbon) from the mother liquor.

-

To the collected filter cake, add a sufficient amount of hot water or a saturated glyphosate solution to dissolve the glyphosate, leaving the activated carbon catalyst as a solid.[8]

-

Filter the hot solution to remove the activated carbon catalyst (which can be recycled).

-

Allow the hot filtrate to cool, which will cause the glyphosate to crystallize.

-

Collect the glyphosate crystals by filtration, wash with a small amount of cold deionized water, and dry to obtain the final product.

-

Protocol 3: Oxidation of PMIDA to Glyphosate using Hydrogen Peroxide and Ferrous Sulfate (B86663)

This protocol details the oxidation of PMIDA using a Fenton-like reaction with hydrogen peroxide and a ferrous salt.

Materials:

-

N-(phosphonomethyl)iminodiacetic acid (PMIDA)

-

Hydrogen peroxide (H₂O₂) solution

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Deionized water

Procedure:

-

Reaction Setup:

-

Oxidation Reaction:

-

Under stirring and at a temperature of 60-70°C, slowly add the hydrogen peroxide solution over a period of 0.8-1.5 hours.[12]

-

After the addition of hydrogen peroxide is complete, maintain the temperature at 60-70°C for 1.0-2.5 hours to ensure the oxidation reaction proceeds to completion.[12]

-

Cool the reaction mixture.

-

-

Reduction and Product Formation:

-

Product Isolation (optional, for solid glyphosate):

-

The resulting glyphosate solution can be used directly for formulation.

-

To obtain solid glyphosate, the solution can be concentrated under vacuum to induce crystallization.

-

The crystallized glyphosate is then isolated by filtration, washed, and dried.

-

Quantitative Data Summary

The following tables summarize quantitative data from various experimental protocols for the synthesis of glyphosate from iminodiacetic acid.

Table 1: Synthesis of PMIDA from Iminodiacetic Acid

| Parameter | Value | Reference |

| Reactants | Iminodiacetic acid, PCl₃, Formaldehyde | [5][6] |

| Yield of PMIDA from IDA | 93% | [1] |

| Reaction Temperature | 105 - 135 °C | [10] |

| Reaction Time | 0.5 - 4 hours | [10] |

Table 2: Oxidation of PMIDA to Glyphosate

| Oxidation Method | Catalyst/Reagents | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Selectivity/Yield | Purity | Reference |

| Oxygen/Air Catalytic Oxidation | Activated Carbon | 40 | - | 15 | 89.1% Selectivity | 99% | [7] |

| Activated Carbon | 80 | - | 12 | 90.68% Selectivity | 99.5% | [7] | |

| Activated Carbon | 90 | - | 12 | 88.4% Selectivity | 99.4% | [7] | |

| Activated Carbon | 70-90 | 0.5 - 1.0 | 1 - 2 | - | - | [11] | |